molecular formula C13H18N2OS B7016425 N-[1-(thiophen-3-ylmethyl)piperidin-4-yl]prop-2-enamide

N-[1-(thiophen-3-ylmethyl)piperidin-4-yl]prop-2-enamide

Cat. No.: B7016425
M. Wt: 250.36 g/mol
InChI Key: CBMRFUIIHFTGNB-UHFFFAOYSA-N
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Description

N-[1-(thiophen-3-ylmethyl)piperidin-4-yl]prop-2-enamide is a synthetic compound that contains a thiophene ring, a piperidine ring, and a prop-2-enamide group

Properties

IUPAC Name

N-[1-(thiophen-3-ylmethyl)piperidin-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-2-13(16)14-12-3-6-15(7-4-12)9-11-5-8-17-10-11/h2,5,8,10,12H,1,3-4,6-7,9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMRFUIIHFTGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN(CC1)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(thiophen-3-ylmethyl)piperidin-4-yl]prop-2-enamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Thiophene Group: The thiophene ring is introduced via a Friedel-Crafts acylation reaction, where a thiophene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Prop-2-enamide Group: The final step involves the reaction of the piperidine-thiophene intermediate with acryloyl chloride to form the prop-2-enamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(thiophen-3-ylmethyl)piperidin-4-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The prop-2-enamide group can be reduced to form the corresponding amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Piperidine derivatives with reduced amide groups.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Biological Studies: Its unique structure allows for the study of its interactions with biological macromolecules.

    Industrial Applications: It can be used in the synthesis of advanced materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-[1-(thiophen-3-ylmethyl)piperidin-4-yl]prop-2-enamide involves its interaction with specific molecular targets, such as receptors or enzymes. The thiophene and piperidine rings may facilitate binding to these targets, while the prop-2-enamide group can participate in hydrogen bonding or other interactions. This compound may modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(thiophen-2-ylmethyl)piperidin-4-yl]prop-2-enamide
  • N-[1-(furan-3-ylmethyl)piperidin-4-yl]prop-2-enamide
  • N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]prop-2-enamide

Uniqueness

N-[1-(thiophen-3-ylmethyl)piperidin-4-yl]prop-2-enamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This can influence its binding affinity and selectivity for molecular targets, making it a valuable compound for drug discovery and other applications.

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